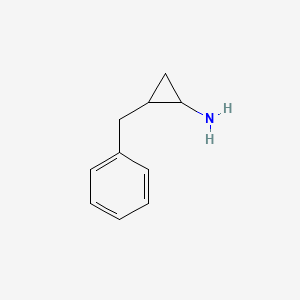

2-Benzylcyclopropan-1-amine

Description

Significance of Cyclopropylamine (B47189) Derivatives in Chemical Research

Cyclopropylamines are a subclass of substituted cyclopropanes that feature a unique combination of electronic and steric properties due to the presence of a donor nitrogen atom. acs.org The cyclopropylamine framework is a key structural motif found in a wide array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. longdom.orgchemrxiv.org Their value in medicinal chemistry is substantial, serving as a foundational structure, or "scaffold," for designing new therapeutic agents. nih.govnih.gov

The inherent strain of the three-membered cyclopropane (B1198618) ring, with bond angles of about 60°, coupled with the nucleophilic amino group, confers high reactivity and versatility to these molecules. longdom.org This makes them valuable intermediates in organic synthesis, particularly in reactions involving ring-opening or cycloadditions. acs.orglongdom.org In the pharmaceutical sector, cyclopropylamine derivatives are integral to the synthesis of various drugs, such as certain antidepressants and antiviral compounds. longdom.orgontosight.ai For instance, the cyclopropylamine moiety is a key component in monoamine oxidase inhibitors (MAOIs), where it helps regulate neurotransmitter activity. longdom.org

Beyond pharmaceuticals, these derivatives are used to formulate herbicides, fungicides, and insecticides in agriculture. longdom.org In material science, the rigidity and strain of the cyclopropane ring contribute to the synthesis of specialty polymers and advanced coatings with exceptional mechanical and thermal properties. longdom.org The ongoing exploration of cyclopropylamine derivatives and their analogs is expected to lead to the discovery of new molecules with improved efficacy and safety for various applications. ontosight.ai

Structural Characteristics and Their Influence on the Reactivity of Benzyl-Substituted Cyclopropylamines

The structure of 2-benzylcyclopropan-1-amine consists of a cyclopropane ring with a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) and an amino group attached to adjacent carbon atoms. The presence of these specific functional groups and their spatial arrangement significantly influences the molecule's chemical properties and reactivity.

The cyclopropane ring itself is a source of high ring strain, making the C-C bonds susceptible to cleavage under certain reaction conditions. longdom.org The amino group (-NH2) is a nucleophilic and basic center, readily participating in reactions such as substitution and addition. longdom.org

The benzyl substituent introduces several key features:

Steric Bulk: The size of the benzyl group can sterically hinder the approach of reactants to the adjacent amino group and the cyclopropane ring, thereby influencing the stereochemical outcome of reactions.

Stereoisomerism: The substitution pattern on the cyclopropane ring gives rise to stereoisomers (cis and trans diastereomers, and enantiomers). For example, research on related 2-substituted cyclopropylamines has shown that the trans isomer is often the thermodynamically more stable product in certain synthetic routes. chemrxiv.org The specific stereochemistry is crucial for biological activity, as seen in studies where the (-)-(1R,2S)-configuration of a related compound showed higher potency. beilstein-journals.org

The combination of the strained ring, the reactive amine, and the bulky, electronically-active benzyl group makes these compounds interesting subjects for studying reaction mechanisms and for use as building blocks in the synthesis of more complex molecules. clockss.org

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs primarily focuses on their synthesis and their potential as inhibitors of specific enzymes. The synthesis of these compounds often involves multi-step processes. Methods for creating substituted cyclopropylamines include the Kulinkovich reaction, Curtius rearrangement, and metal-catalyzed cyclopropanation. acs.orgchemrxiv.orgutoronto.ca A reported synthesis of N,N-diallyl-2-benzylcyclopropan-1-amine, a derivative, was achieved starting from 2-chloro-3-phenylpropanal (B8640503) and diallylamine. utoronto.ca

A significant area of investigation for cyclopropylamines is their role as enzyme inhibitors. researchgate.net The parent compound of this class, tranylcypromine (B92988), is a known inhibitor of monoamine oxidase (MAO) and the lysine-specific demethylase 1 (LSD1), an enzyme implicated in certain cancers. researchgate.netuni-lj.si Research has explored how modifications to the cyclopropylamine structure, including the addition of a benzyl group, affect inhibitory activity and selectivity. researchgate.net

For instance, studies on cis-N-benzyl-2-methoxycyclopropylamine showed it to be a potent, mechanism-based inhibitor of MAO-B. researchgate.net Research on other benzyl-substituted cyclopropylamines has also been conducted to understand structure-activity relationships. acs.org The overarching goal of this research is to design novel inhibitors with high potency and selectivity for specific enzyme targets, which could serve as leads for new therapeutic agents. researchgate.netuni-lj.si The exploration of these molecules includes their synthesis, investigation of their biological activity, and studies of their ring-opening reactions. clockss.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N | uni.lubldpharm.com |

| Molecular Weight | 147.22 g/mol | bldpharm.com |

| InChIKey | YDILPQKPMIOWTJ-UHFFFAOYSA-N | uni.lu |

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₃N |

| Tranylcypromine | C₉H₁₁N |

| cis-N-Benzyl-2-methoxycyclopropylamine | C₁₁H₁₅NO |

| N,N-Diallyl-2-benzylcyclopropan-1-amine | C₁₆H₂₁N |

| 2-Chloro-3-phenylpropanal | C₉H₉ClO |

| Diallylamine | C₆H₁₁N |

| Monoamine Oxidase (MAO) | Not Applicable |

Structure

3D Structure

Properties

CAS No. |

90874-43-4 |

|---|---|

Molecular Formula |

C10H13N |

Molecular Weight |

147.22 g/mol |

IUPAC Name |

2-benzylcyclopropan-1-amine |

InChI |

InChI=1S/C10H13N/c11-10-7-9(10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 |

InChI Key |

YDILPQKPMIOWTJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1N)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylcyclopropan 1 Amine and Analogues

Established Cyclopropanation and Amination Routes

Traditional methods for synthesizing cyclopropylamines have been adapted to produce 2-benzylcyclopropan-1-amine and its analogs. These often involve forming the cyclopropane (B1198618) ring and then introducing the amine group, or vice versa. acs.org

Curtius Rearrangement and Analogous Transformations for Primary Amines

The Curtius rearrangement is a widely used method for producing primary amines from carboxylic acids. nih.gov This reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal decomposition to an isocyanate, followed by hydrolysis to the amine. wikipedia.orgorganic-chemistry.org A key advantage of this method is the retention of stereochemistry at the migrating carbon, making it suitable for synthesizing chiral amines. nih.gov The process is applicable to a wide array of carboxylic acids, including those with aliphatic and aromatic substituents. nih.gov

The Hofmann rearrangement, which converts a primary amide to a primary amine with one less carbon atom, and the Schmidt reaction, which can convert ketones to amides or carboxylic acids to amines, are analogous transformations. patsnap.comtestbook.comorganic-chemistry.org Enantiomerically enriched cyclopropylamines are frequently synthesized via Curtius or Hofmann rearrangements starting from the corresponding cyclopropanecarboxylic acids or amides. researchgate.net For instance, an electro-induced Hofmann rearrangement has been shown to convert various cyclopropyl (B3062369) amides into their corresponding amines in yields ranging from 23% to 94%. thieme-connect.comresearchgate.net

The general scheme for the Curtius rearrangement is as follows:

Step 1: Acyl Azide Formation: A carboxylic acid is converted to an acyl azide.

Step 2: Isocyanate Formation: The acyl azide undergoes rearrangement to an isocyanate. testbook.com

Step 3: Amine Formation: The isocyanate is hydrolyzed to yield the primary amine. wikipedia.orglibretexts.org

A notable application is the synthesis of (1R, 2R)-2-(3, 4-difluoro phenyl)cyclopropylamine, where a Hofmann degradation reaction is a key step. patsnap.com

Simmons-Smith Reaction and Related Carbenoid Additions

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid. wikipedia.orgmdpi.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org The classic reagent is a zinc-copper couple with diiodomethane, but modifications such as the Furukawa modification (using diethylzinc) have enhanced its reactivity. wikipedia.orgmdpi.comtcichemicals.com

While highly effective for general cyclopropanation, the Simmons-Smith reaction has seen limited, though significant, application in the direct synthesis of cyclopropylamines. utoronto.ca The reaction is often directed by the presence of a hydroxyl group on an allylic alcohol, which complexes with the zinc reagent and directs the cyclopropanation to the same face of the double bond. organic-chemistry.org To synthesize a cyclopropylamine (B47189), an allylic amine or a related substrate can be used, or the amine functionality can be introduced after cyclopropanation of a suitable precursor like an allylic alcohol. researchgate.netutoronto.ca

For example, the synthesis of trans-2-substituted cyclopropylamines can be achieved from α-chloroaldehydes. nih.govchemrxiv.org This process involves the formation of a zinc homoenolate which is then trapped by an amine, followed by ring closure to form the cyclopropylamine. nih.gov

Metal-Catalyzed Reactions of Diazo Compounds with Olefins

The metal-catalyzed reaction of diazo compounds with olefins is a powerful method for forming cyclopropane rings. longdom.orgmdpi.com Catalysts based on rhodium and copper are commonly employed to generate a metal carbene from the diazo compound, which then reacts with an alkene. longdom.orgscispace.com This method can be applied to synthesize a wide variety of cyclopropane derivatives, including those with the 2-benzyl substituent, by choosing the appropriate starting olefin (e.g., styrene (B11656) or its derivatives). mdpi.comresearchgate.net

The general process involves:

Formation of a metal-carbene complex from the diazo compound and a transition metal catalyst.

Reaction of the metal-carbene with an olefin to form the cyclopropane ring. mdpi.com

While direct cyclopropanation of enamines with diazo compounds to form cyclopropylamines is possible, it can be challenging due to the stability of enamines. utoronto.ca Rhodium catalysts are particularly effective in these transformations, facilitating cyclopropanation, C-H insertion, and ylide formation. longdom.org

Michael-Initiated Ring-Closure Approaches

Michael-Initiated Ring-Closure (MIRC) reactions provide an efficient pathway to highly substituted cyclopropanes. nih.govrsc.orgrsc.org This tandem reaction involves the Michael addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular nucleophilic substitution that closes the three-membered ring. nih.govrsc.org

For the synthesis of nitrile-substituted cyclopropanes, a base can be used to promote the reaction between a 2-arylacetonitrile and an α-bromoenitrile. nih.gov This method is notable for its mild, transition-metal-free conditions and tolerance of a variety of functional groups. nih.gov The development of enantioselective MIRC reactions, using chiral substrates or catalysts, has expanded the utility of this method for producing chiral cyclopropane derivatives. rsc.orgresearchgate.net

Advanced Synthetic Strategies for the this compound Moiety

More recent developments have provided specialized methods for constructing the aminocyclopropane unit, offering alternative and often more direct routes. acs.org

Kulinkovich Reactions Applied to Amides and Nitriles for Aminocyclopropane Formation

The Kulinkovich reaction, originally developed for the synthesis of cyclopropanols from esters, has been extended to the synthesis of aminocyclopropanes. synarchive.comorganic-chemistry.org The de Meijere variation utilizes amides as starting materials to produce cyclopropylamines, while the Szymoniak variation employs nitriles to yield primary cyclopropylamines. synarchive.comorganic-chemistry.org

The reaction typically involves a Grignard reagent and a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org The mechanism proceeds through a titanacyclopropane intermediate. wikipedia.org An important aspect of the Kulinkovich cyclopropanation of nitriles is its stereochemistry. Intramolecular cyclopropanation of an alkene-tethered nitrile occurs with retention of the olefin's configuration. nih.gov However, the intermolecular reaction is not stereoselective. nih.gov

Table 1: Key

| Method | Starting Materials | Key Intermediates/Reagents | Products | Key Features |

|---|---|---|---|---|

| Curtius Rearrangement | Cyclopropanecarboxylic acids | Acyl azide, Isocyanate | Primary cyclopropylamines | Stereoretentive, wide substrate scope. nih.gov |

| Hofmann Rearrangement | Cyclopropanecarboxamides | N-haloamide, Isocyanate | Primary cyclopropylamines | Loss of one carbon atom. patsnap.comtestbook.com |

| Schmidt Reaction | Cyclopropyl ketones, Carboxylic acids | Hydrazoic acid | Amides, Amines | Can be used to form amides or amines. organic-chemistry.orgacs.org |

| Simmons-Smith Reaction | Alkenes (e.g., cinnamyl derivatives) | Organozinc carbenoid (ICH₂ZnI) | Cyclopropanes | Stereospecific, often requires directing group. wikipedia.orgorganic-chemistry.org |

| Metal-Catalyzed Diazo Reactions | Olefins, Diazo compounds | Metal-carbene complex (Rh, Cu) | Cyclopropanes | Versatile, applicable to various olefins. longdom.orgmdpi.com |

| Michael-Initiated Ring-Closure | Michael acceptors, Nucleophiles | Enolates | Substituted cyclopropanes | Forms highly substituted rings. nih.govrsc.org |

| Kulinkovich Reaction | Amides, Nitriles | Grignard reagent, Ti(IV) alkoxide | Cyclopropylamines, Primary cyclopropylamines | Direct formation of the aminocyclopropane moiety. synarchive.comorganic-chemistry.org |

Addition Reactions to Cyclopropenes for Substituted Cyclopropylamines

The strain inherent in the cyclopropene (B1174273) ring makes it a reactive intermediate for the synthesis of substituted cyclopropanes. mdpi.com Methodologies that exploit the stereoselective, metal-catalyzed, and organocatalytic additions to cyclopropenes are a rapidly growing area of research. mdpi.com

One strategy involves the diastereoselective carbocupration of cyclopropene derivatives. This is followed by trapping the resulting cyclopropylmetal species with an electrophilic aminating agent to yield cyclopropylamines as single diastereomers with excellent enantiomeric ratios. beilstein-journals.org Another approach is the enantioselective copper-catalyzed carbomagnesiation/amination sequence on achiral nonfunctionalized cyclopropenes, which also provides the desired cyclopropylamine derivatives with high diastereo- and enantiomeric excesses. beilstein-journals.org

Radical-mediated amination of cyclopropenes has also been reported. This process involves the cleavage of the three-membered ring after the addition of an azide radical to the strained double bond, ultimately leading to tetrasubstituted alkenyl nitrile derivatives. researchgate.net

A formal substitution of bromocyclopropanes with nitrogen-based nucleophiles proceeds through a highly reactive cyclopropene intermediate, formed by base-assisted dehydrohalogenation. The subsequent nucleophilic addition across the double bond of the cyclopropene affords the desired cyclopropane. mdpi.com

Metal-Catalyzed C-H Functionalization Towards Aminocyclopropanes

Direct functionalization of C-H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. dmaiti.com This approach avoids the need for pre-functionalized substrates, streamlining synthetic pathways. dmaiti.com

Copper-Catalyzed Benzylic Amination Mechanisms

Copper-catalyzed reactions have been developed for the amination of primary benzylic C-H bonds. acs.org One such room-temperature reaction facilitates the coupling of various primary and secondary benzylic hydrocarbons with a diverse set of sulfonamides. acs.org The mechanism is proposed to involve a copper-catalyzed radical relay. osti.gov A key step is the hydrogen-atom abstraction from the benzylic position to form an achiral benzylic radical. osti.gov This radical then undergoes asymmetric functionalization. osti.gov Mechanistic studies have provided evidence for the involvement of diffusible organic radicals. osti.gov In some copper-catalyzed oxidative amination reactions, a proposed mechanism involves the aminometallation of an alkene, where steric hindrance can influence reactivity. nih.gov An alternative pathway involves the addition of a nitrogen-radical to an alkene, followed by oxidation of the resulting radical. nih.gov

Rhodium-Catalyzed Cascade C-H Activation and C-C Cleavage in Cyclopropyl Systems (e.g., from 1-Benzylcyclopropan-1-ol)

Rhodium catalysts are effective in mediating C-H activation and subsequent transformations. sioc-journal.cn A notable example is the synthesis of 4-substituted isoquinolones from the Rh(III)-catalyzed C-H activation-mediated coupling of O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes. nih.gov This reaction is suggested to proceed through the formation of a [4.1.0] bicyclic system, which subsequently opens under acidic conditions. nih.gov

Furthermore, the mechanisms of C-C activation of 1-benzylcyclopropan-1-ol (B1286423) to yield 1,6-diketones have been investigated using density functional theory calculations. researchgate.netresearchgate.net These studies indicate that the choice of catalyst and additives plays a crucial role in controlling the reaction's selectivity. For instance, using [Cp*RhCl2]2 as the catalyst with Ag2CO3 as an additive leads to the formation of the 1,6-diketone, while other combinations might favor different products. researchgate.net The reaction pathway is predicted to involve the ring opening of the cyclopropanol (B106826) followed by C-H activation. researchgate.net

Reduction-Based Approaches for Cyclopropylamine Synthesis (e.g., from nitro-substituted cyclopropanes)

The reduction of nitro-substituted cyclopropanes is a common method for accessing cyclopropylamines. utoronto.ca This approach is often more direct than methods like the Curtius rearrangement because the nitrogen functionality is already incorporated into the cyclopropane ring. utoronto.ca

Nitrocyclopropanes can be synthesized through various routes, including the cyclopropanation of nitroalkenes via the Corey-Chaykovsky reaction or through the use of metal carbenes generated from diazo compounds bearing a nitro group. utoronto.caarkat-usa.org An alternative to using potentially hazardous α-nitro-α-diazo reagents involves iodonium (B1229267) ylides generated from methyl nitroacetate. utoronto.ca More recently, photoredox-catalyzed bromonitroalkylation of alkenes followed by base-promoted cyclization has been shown to be an efficient route to nitrocyclopropanes. rsc.org

Once the nitrocyclopropane (B1651597) is obtained, the nitro group can be reduced to the corresponding amine. rsc.orggoogle.com A common method for this reduction is the use of zinc powder and hydrochloric acid. rsc.org This strategy has been successfully applied to synthesize a variety of aminocyclopropane derivatives. rsc.org

Below is a table summarizing the yields for the synthesis of various nitrocyclopropanes, which are precursors to the corresponding amines.

| Entry | Substituent (R) | Yield of Nitrocyclopropane (%) |

| 9a | 4-Bromophenyl | 75 |

| 9b | Phenyl | 68 |

| 9c | 4-Fluorophenyl | 76 |

| 9d | 4-Chloromethylphenyl | 55 |

| 9e | 4-tert-Butylphenyl | 81 |

| 9f | 4-Biphenyl | 82 |

| 9g | 2-Chlorophenyl | 67 |

| 9h | 2-Bromophenyl | 44 |

| 9i | 2-Fluorophenyl | 50 |

| 9j | 3-Trifluoromethylphenyl | 49 |

| 9k | 3-Methylphenyl | 41 |

| 9l | 2,6-Dichlorophenyl | 24 |

| 9m | 3,5-Bis(trifluoromethyl)phenyl | 66 |

| 9n | Pentafluorophenyl | 78 |

| Data sourced from a study on photocatalytic bromonitroalkylation of styrenes. rsc.org |

Intramolecular Cyclization and Rearrangement Strategies (e.g., Ti(II)-mediated alkene-nitrile coupling, thiomethylimidate rearrangement)

Intramolecular reactions provide powerful pathways to construct cyclic systems with high efficiency and stereocontrol. The Kulinkovich-Szymoniak reaction, a Ti(II)-mediated process, is a notable example used for synthesizing primary cyclopropylamines from nitriles. organic-chemistry.org This one-step method involves the cooperative action of a Ti(II) species and a Lewis acid, such as BF3·OEt2, to couple alkanenitriles with Grignard reagents. organic-chemistry.orgslideserve.com The reaction is simpler and more direct than many multistep alternatives. organic-chemistry.org For instance, (1-benzyl)cyclopropylamine has been synthesized in 70% yield using this method. organic-chemistry.org The Lewis acid is crucial for facilitating the ring contraction step. organic-chemistry.org

The stereochemistry of the Kulinkovich cyclopropanation of nitriles has been studied, revealing that intramolecular versions proceed with the retention of the olefin configuration. nih.gov This method has been applied to the synthesis of cyclopropylamine-substituted sugars. slideserve.com

Titanium-mediated intramolecular cyclopropanation has also been applied to N-alkenyl thioamides and other systems to create various substituted azabicyclo[n.1.0]alkanes. acs.orgnih.gov

Electrochemical Synthesis of Cyclopropylamines (e.g., Hofmann rearrangement)

Electrosynthesis offers a green and practical alternative to traditional chemical methods by avoiding the use of corrosive and toxic reagents. thieme-connect.com The electrochemical Hofmann rearrangement has been successfully applied to the synthesis of cyclopropylamines from cyclopropyl amides. thieme-connect.comthieme-connect.comresearchgate.net

This method is typically carried out in an undivided cell under galvanostatic conditions. thieme-connect.comresearchgate.net A panel of cyclopropyl amides can be converted into the corresponding amines or carbamates in moderate to excellent yields (ranging from 23% to 94%). thieme-connect.comthieme-connect.comresearchgate.net The reaction is considered complementary to existing methods for accessing these versatile compounds. thieme-connect.comresearchgate.net

The plausible mechanism involves the initial cathodic reduction of an alcohol (like methanol) to generate an alkoxide and dihydrogen. thieme-connect.com The alkoxide, in the presence of electrochemically generated bromine from the anodic oxidation of bromide, facilitates the oxidation of the cyclopropyl amide to an N-bromoamide intermediate. thieme-connect.com This intermediate then undergoes a classical Hofmann rearrangement. thieme-connect.com The resulting transient isocyanate derivative is trapped by the alcohol solvent to yield the corresponding carbamate, which can then be converted to the primary amine. thieme-connect.comresearchgate.net This electro-induced method avoids the use of stoichiometric quantities of halogen oxidants typically required in the classic Hofmann rearrangement. thieme-connect.com

The following table presents the yields of various carbamates synthesized via the electrochemical Hofmann rearrangement, which are direct precursors to the free cyclopropylamines.

| Entry | Substituent on Cyclopropyl Amide | Product (Carbamate) Yield (%) |

| 2a | Phenyl | 94 |

| 2b | 4-Methoxyphenyl | 80 |

| 2c | 4-Fluorophenyl | 85 |

| 2d | 4-Chlorophenyl | 81 |

| 2e | 4-Bromophenyl | 75 |

| 2f | 4-(Trifluoromethyl)phenyl | 70 |

| 2g | 2-Naphthyl | 88 |

| 2h | 2-Thienyl | 65 |

| 2i | Cyclohexyl | 55 |

| 2j | Benzyl (B1604629) | 78 |

| 2k | Phenethyl | 72 |

| 2l | 4-Phenylbutyl | 68 |

| 2m | -CH2OBn | 45 |

| 2n | -CH2O(4-Cl-Bn) | 48 |

| 2o | -CH2CH2CO2Me | 23 |

| 2p | Benzyl alcohol solvent | 60 |

| 2q | Allyl alcohol solvent | 50 |

| Data represents isolated yields from an electrochemical-induced Hofmann rearrangement study. thieme-connect.com |

Stereocontrolled Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound and its analogs is a critical area of research, driven by the distinct biological activities often exhibited by different enantiomers and diastereomers of a molecule. wikipedia.org Achieving stereocontrol—the ability to selectively produce a desired stereoisomer—relies on sophisticated synthetic strategies that can be broadly categorized into enantioselective and diastereoselective methodologies, as well as the use of pre-existing chiral molecules.

Enantioselective Methodologies for Chiral Cyclopropylamines

Enantioselective synthesis, also known as asymmetric synthesis, refers to a chemical reaction or sequence that forms a new chiral center in a molecule, resulting in an unequal amount of the possible enantiomeric products. wikipedia.org The goal is to maximize the production of one enantiomer, which often possesses the desired therapeutic activity, while minimizing its mirror-image counterpart. Key approaches to achieve this for chiral cyclopropylamines include enantioselective catalysis, biocatalysis, and the use of chiral phase-transfer catalysts.

Catalytic asymmetric cyclopropanation is a powerful tool for creating chiral cyclopropane rings. These methods often employ transition metal catalysts combined with chiral ligands. For instance, cobalt catalysts have been used for asymmetric cyclopropanation reactions of alkenes with gem-dichloroalkanes, which act as precursors for nonstabilized carbenes. dicp.ac.cn This approach avoids the limitations of using diazoalkanes and does not require a directing group on the substrate, offering good functional group compatibility. dicp.ac.cn Another strategy involves the asymmetric [3+2] photocycloaddition of cyclopropylamines with olefins, facilitated by a chiral hydrogen-bonding catalyst, which can produce pharmaceutically relevant cyclopentylamine (B150401) derivatives with high enantioselectivity. rsc.org

Biocatalysis has emerged as a highly effective method for stereoselective synthesis. Engineered enzymes, such as myoglobin (B1173299) variants, can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketones. nih.gov This biocatalytic approach using an iron-based catalyst can produce keto-functionalized cyclopropanes, which are versatile intermediates for further modification into amines, with excellent stereocontrol (>99% de and ee). nih.gov

Asymmetric alkylation using chiral phase-transfer catalysts represents another important methodology. This technique was utilized in the stereocontrolled synthesis of 3-(trans-2-aminocyclopropyl)alanine, a component of belactosin A. nih.gov In this synthesis, the configuration at the carbon atom adjacent to the cyclopropane ring was controlled through the asymmetric alkylation of a glycine (B1666218) enolate in the presence of a chiral phase-transfer catalyst. nih.gov

Table 1: Examples of Enantioselective Methodologies for Cyclopropane Synthesis

| Methodology | Catalyst/System | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Asymmetric Cyclopropanation | Cobalt catalyst with chiral ligand | Alkenes & gem-dichloroalkanes | Avoids use of diazoalkanes; no directing group needed. | dicp.ac.cn |

| Asymmetric Photocycloaddition | Chiral H-bonding Brønsted acid | Cyclopropylamines & olefins | First asymmetric [3+2] photocycloaddition with cyclopropylamines. | rsc.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin (Mb(H64G,V68A)) | Vinylarenes & diazoketones | Highly diastereo- and enantioselective (>99% de, >99% ee). | nih.gov |

| Asymmetric Phase-Transfer Catalysis | Chiral phase-transfer catalyst | Glycine enolate & electrophile | Controls stereochemistry during C-C bond formation. | nih.gov |

Diastereoselective Control in Substituted Cyclopropane Formation

Diastereoselective synthesis focuses on controlling the relative three-dimensional arrangement of substituents on the cyclopropane ring. For a disubstituted cyclopropane like this compound, this determines whether the benzyl and amine groups are on the same side (cis) or opposite sides (trans) of the ring. High diastereoselectivity is crucial as different diastereomers can have vastly different properties and biological activities.

Recent advances have led to highly diastereoselective methods for forming substituted cyclopropanes. One novel protocol involves the formal coupling of carbon pronucleophiles and unactivated alkenes, mediated by electrochemically generated dicationic adducts of thianthrene. nih.govnih.gov This scalable method proceeds with high diastereoselectivity, providing access to nitrile-substituted cyclopropanes with a relative stereochemistry that is complementary to conventional metal-catalyzed approaches. nih.gov For example, the reaction between unactivated alkenes and nitromethane (B149229) can produce 1,2-disubstituted cyclopropanes with high selectivity for the trans product. nih.gov

Another approach is the palladium-catalyzed cyanoesterification of cyclopropenes, which provides a highly diastereoselective route to cyano-substituted cyclopropanes. acs.org This method is noted for its mild reaction conditions, good functional group tolerance, and high atom economy, consistently yielding products with high diastereomeric ratios (typically >20:1 dr). acs.org Additionally, one-pot, three-component reactions have been developed for the diastereoselective synthesis of highly substituted cyclopropanes in an aqueous medium at room temperature, offering a green and efficient alternative. rsc.org

Furthermore, ruthenium(II)-catalyzed three-component reactions of alcohols/esters have been shown to produce sulfonated cyclopropanes with good yields and high diastereoselectivity. oist.jp The ability to tune the reaction conditions makes these methods versatile for creating a library of structurally diverse cyclopropane derivatives. oist.jp

Table 2: Examples of Diastereoselective Cyclopropanation Reactions

| Reaction Type | Key Reagents | Substrate Scope | Diastereoselectivity (dr) | Reference |

|---|---|---|---|---|

| Electrochemical Cyclopropanation | Thianthrene, carbon pronucleophiles | Unactivated alkenes | High (e.g., trans selective for nitromethane) | nih.govnih.gov |

| Palladium-Catalyzed Cyanoesterification | Pd catalyst, carbonocyanidate | Cyclopropenes | Excellent (>20:1) | acs.org |

| Three-Component Reaction | Aromatic aldehydes, activated nitriles | 4-bromomethyl-2H-chromen-2-ones | High | rsc.org |

| Ruthenium(II)-Catalyzed Reaction | Ru(II) catalyst, base | Three alcohol/ester components | High | oist.jp |

Utilization of Chiral Building Blocks and Auxiliaries in the Synthesis of Benzylcyclopropylamine Derivatives

The use of chiral building blocks and chiral auxiliaries provides two powerful and distinct strategies for asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral building blocks, often derived from natural sources like amino acids or carbohydrates (the "chiral pool"), are enantiomerically pure molecules that are incorporated directly into the final product. buchler-gmbh.com Chiral auxiliaries are temporary chiral groups that are attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed. sigmaaldrich.comresearchgate.net

Chiral Building Blocks: The synthesis of complex chiral molecules often starts from readily available, optically pure compounds. enamine.net For cyclopropylamine derivatives, a relevant chiral building block could be a protected, enantiopure epoxide or amino acid. For example, in a synthesis of 3-(trans-2-aminocyclopropyl)alanine, the stereochemistry of the cyclopropane ring was established using protected glycidol (B123203) as a chiral starting material. nih.gov The epoxide was converted via a Wadsworth-Emmons cyclopropanation to an intermediate cyclopropanecarboxylate, with the stereocenter from the glycidol dictating the stereochemistry of the cyclopropane ring. nih.gov The amine functionality was then introduced via a Curtius rearrangement. nih.gov This approach, known as chiral pool synthesis, leverages nature's pre-existing chirality to construct complex targets. buchler-gmbh.com

Chiral Auxiliaries: Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling stereoselective transformations. sigmaaldrich.com In the context of cyclopropanation, an auxiliary can be attached to the substrate to direct the approach of the cyclopropanating agent. A novel strategy involves the catalytic formation of a chiral auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction. researchgate.net For instance, a chiral auxiliary can be installed on a propargylic amine via a palladium-catalyzed enantioselective carboetherification, which then controls the stereochemistry of a subsequent cyclopropanation of the adjacent olefin. researchgate.net

Another powerful application is the use of chiral auxiliaries in conjunction with substrate-directed reactions. A three-step sequence involving an aldol (B89426) reaction with a chiral auxiliary, a directed cyclopropanation, and a retro-aldol cleavage has been developed for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes. rsc.org In this method, a "temporary" stereocenter is created by the aldol reaction, which then directs the cyclopropanation before being removed, transferring its chirality to the cyclopropane ring. rsc.orgrsc.org Carbohydrates have also been successfully employed as chiral auxiliaries in the asymmetric cyclopropanation of acyclic olefins. acs.org

Table 3: Common Chiral Starting Materials and Auxiliaries in Asymmetric Synthesis

| Type | Example(s) | Typical Application in Cyclopropane Synthesis | Key Principle | Reference(s) |

|---|---|---|---|---|

| Chiral Building Block | Protected Glycidol, Amino Acids, Carbohydrates | Incorporated into the final molecular skeleton. | Transfers inherent chirality to the target molecule. | nih.govbuchler-gmbh.comnih.gov |

| Chiral Auxiliary | Evans Oxazolidinones, Ephedrine Derivatives, Carbohydrates | Temporarily attached to substrate to direct a reaction. | Induces diastereoselectivity; cleaved after reaction. | sigmaaldrich.comresearchgate.netrsc.orgacs.org |

| Catalytically Formed Auxiliary | Formed from propargylic amines & trifluoroacetaldehyde (B10831) hemiacetal | Directs cyclopropanation of tetra-substituted olefins. | Extends asymmetric catalysis to create a transient directing group. | researchgate.net |

Computational and Theoretical Investigations on 2 Benzylcyclopropan 1 Amine Systems

Theoretical Insights into Catalysis and Selectivity (e.g., regioselectivity, chemoselectivity)

Theoretical investigations play a crucial role in understanding the intricacies of chemical reactions. For instance, studies on related cyclopropane (B1198618) systems often employ computational models to elucidate the stereoselective activation of alkanes and enantioselective fragmentation of cyclopropanes. nih.gov These investigations can provide insights into the involvement of intermediates, such as cycloproponium ions, and help rationalize experimentally observed selectivities. nih.gov

In the broader context of organic chemistry, theoretical studies have been instrumental in explaining regioselectivity in various reactions. For example, computational analyses of indole (B1671886) aryne cycloadditions have revealed that the electronic properties of the reactants dictate the regiochemical outcome. nih.gov Similarly, DFT studies on the synthesis of α-heterocyclic α-amino esters have successfully explained the observed regioselectivity, showing good agreement between experimental and computational results. unesp.br

While these examples highlight the power of computational chemistry in predicting and explaining selectivity, the absence of such studies specifically for 2-benzylcyclopropan-1-amine means that a detailed, data-driven analysis of its catalytic behavior and selectivity from a theoretical standpoint cannot be provided at this time. Future computational research would be necessary to generate data on transition state energies, reaction pathways, and molecular orbital interactions to understand and predict the regioselectivity and chemoselectivity of reactions involving this compound.

Advanced Applications of 2 Benzylcyclopropan 1 Amine in Synthetic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The rigid cyclopropane (B1198618) ring and the reactive amine handle make 2-benzylcyclopropan-1-amine and its parent scaffold, 2-phenylcyclopropan-1-amine (B3023641) (tranylcypromine), crucial intermediates in the construction of elaborate molecular frameworks. wikipedia.org Synthetic chemists leverage its inherent reactivity to forge complex structures through carefully designed reaction sequences.

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive transformations where each subsequent step is triggered by the functionality formed in the preceding one, all within a single reaction vessel. wikipedia.org20.210.105 The synthesis of the 2-arylcyclopropan-1-amine core itself is often achieved through multistep pathways that highlight the principles of complex molecule construction. msu.edu These sequences are designed to build molecular complexity efficiently. nih.govmit.edu

A common strategy to access the cyclopropylamine (B47189) scaffold begins with the cyclopropanation of an alkene. For instance, derivatives of the antidepressant and lysine-specific demethylase 1 (LSD1) inhibitor tranylcypromine (B92988) are often synthesized from carboxylic acid precursors. uea.ac.ukchemrxiv.org These precursors are typically generated via a [2+1] cyclization involving arylalkenes and carbenoid synthons. chemrxiv.org A representative multistep synthesis might involve:

A Horner-Wadsworth-Emmons olefination to create a substituted cinnamate. uea.ac.uk

Cyclopropanation of the resulting alkene.

Conversion of the ester group to a carboxylic acid, which is then subjected to a Curtius rearrangement to form an isocyanate.

The isocyanate is trapped to yield the protected amine, which is then deprotected to afford the final cyclopropylamine target. uea.ac.ukchemrxiv.orgutoronto.ca

This step-by-step approach allows for the controlled installation of various functional groups, making it a cornerstone of synthetic strategy. researchgate.netlibretexts.org

| Step | Reaction Type | Purpose | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 1 | Horner-Wadsworth-Emmons Olefination | Formation of a C=C double bond to serve as the precursor for cyclopropanation. | Phosphonate reagent, base (e.g., NaH) | uea.ac.uk |

| 2 | Cyclopropanation | Construction of the three-membered cyclopropane ring. | Carbenoid or carbanion synthons (e.g., from diazo compounds or Simmons-Smith reaction). | chemrxiv.orgutoronto.ca |

| 3 | Curtius Rearrangement | Conversion of a carboxylic acid derivative into a primary amine via an isocyanate intermediate. | Diphenylphosphoryl azide (B81097) (DPPA), heat. | uea.ac.ukutoronto.ca |

| 4 | Amine Coupling/Deprotection | Installation of desired substituents on the amine and final product isolation. | Amides, Boc-deprotection (e.g., using acid). | uea.ac.ukchemrxiv.org |

The this compound scaffold is a valuable starting point for generating novel ring systems. Its inherent strain and functionality can be harnessed to drive ring-opening or ring-expansion reactions. A notable application is in the construction of spirocycles, which are three-dimensional structures containing two rings connected by a single atom.

In the development of potent LSD1 inhibitors, researchers have synthesized spirocyclic analogues of tranylcypromine. rsc.org By incorporating the cyclopropane ring into a spirocyclic system, such as in 2′,3′-dihydrospiro[cyclopropane-1,1′-inden]-2-amine, a conformational restriction is imposed. This strategy led to compounds with significantly enhanced potency and selectivity against LSD1 compared to the parent compound, tranylcypromine. rsc.org Further derivatization of the amino group with various benzyl (B1604629) groups yielded a library of potent and selective inhibitors. rsc.org This approach demonstrates how the fundamental cyclopropylamine structure can be elaborated into more complex carbocyclic and, by extension, heterocyclic frameworks.

Chiral this compound as an Asymmetric Building Block

Chirality is a fundamental property in medicinal chemistry and chemical biology, as different enantiomers of a molecule can have vastly different biological activities. chiralpedia.com Chiral amines, in particular, are indispensable components in asymmetric synthesis, serving as catalysts, resolving agents, and chiral building blocks. sigmaaldrich.comtcichemicals.com

An enantiomerically pure form of this compound is a powerful tool for controlling stereochemistry in organic reactions. nih.gov The use of a single enantiomer of a starting material or reagent to produce a single enantiomer of a product is a primary goal of asymmetric synthesis. chiralpedia.com In the context of drug development, isolating a specific enantiomer (the eutomer) is often crucial for maximizing therapeutic efficacy. nih.gov

While many synthetic routes produce a racemic mixture of (±)-trans-2-phenylcyclopropan-1-amine, methods exist to resolve these mixtures or to synthesize the enantiomers selectively. wikipedia.orgarkat-usa.org Once obtained in enantiopure form, the chiral amine can direct the stereochemical outcome of subsequent reactions. For example, it can be used as a chiral auxiliary, a temporary functional group that guides a reaction to form a specific stereoisomer before being cleaved. researchgate.net

| Transformation Type | Role of Chiral Amine | Potential Outcome | General Principle Reference |

|---|---|---|---|

| Diastereoselective Alkylation | Chiral Auxiliary | Formation of a new stereocenter with a specific configuration adjacent to the amine. | researchgate.net |

| Asymmetric Aldol (B89426) Reaction | Chiral Auxiliary | Creation of chiral amino alcohols with controlled stereochemistry. | nih.govnih.gov |

| Michael Addition | Chiral Catalyst/Auxiliary | Enantioselective formation of carbon-carbon or carbon-heteroatom bonds. | pkusz.edu.cn |

| Reductive Amination | Chiral Substrate | Synthesis of more complex chiral secondary or tertiary amines. | d-nb.info |

A pivotal strategy in asymmetric synthesis is the use of chiral ligands complexed to metal catalysts. researchgate.net These ligands create a chiral environment around the metal center, forcing a reaction to proceed with high enantioselectivity. scu.edu.cnresearchgate.net Chiral amines and diamines are privileged structures for such ligands due to the strong coordinating ability of the nitrogen atom. arkat-usa.orgnih.gov

This compound possesses the key features required for a potential chiral ligand. The primary amine can serve as a coordination site for a variety of transition metals (e.g., palladium, rhodium, copper). The rigid cyclopropane ring and the rotatable benzyl group would form a well-defined three-dimensional pocket around the metal center. By using an enantiomerically pure form of the amine, this pocket becomes a chiral environment capable of discriminating between the two prochiral faces of a substrate. While specific applications of this compound as a ligand in major catalytic processes are not yet widely reported, its structural motifs are analogous to those found in successful chiral ligands used in hydrogenations, allylic alkylations, and cyclopropanations. mdpi.com

Contributions to Materials Science and Polymer Chemistry

The application of this compound in materials science and polymer chemistry is a developing area of research. Chemical suppliers often categorize it as a "building block" for material science, indicating its potential utility in this field. bldpharm.comcymitquimica.com The primary amine group is a versatile functional handle for incorporation into larger macromolecular structures.

Potential applications could include:

Monomer Synthesis: The amine could be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides, by reacting with dicarboxylic acids or their derivatives. The rigid cyclopropyl (B3062369) and benzyl groups would impart unique thermal and mechanical properties to the resulting polymer.

Surface Functionalization: The amine can be grafted onto the surface of materials (e.g., silica, nanoparticles) to alter their surface properties, introducing hydrophobicity or providing a site for further chemical modification.

Development of Functional Materials: As demonstrated by its derivatives' ability to inhibit enzymes like LSD1, the scaffold could be integrated into materials designed for biomedical applications, such as functionalized hydrogels or sensor materials. rsc.orgnih.gov

While extensive research in this specific area is still emerging, the fundamental chemical properties of this compound suggest it is a promising candidate for the development of novel functional materials and polymers.

Monomer or Precursor in Specialty Polymer Synthesis

A thorough review of scientific literature and patent databases indicates that specific research on the use of this compound as a monomer for the synthesis of specialty polymers has not been reported. However, the presence of a primary amine group provides a reactive handle for its potential incorporation into various polymer backbones through several established polymerization techniques.

Primary amines are versatile functional groups for polymerization and can participate in reactions to form polyamides, polyimides, and polyureas, among others. For instance, this compound could theoretically be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to yield polyureas. The general scheme for such a polycondensation reaction is illustrated below.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer | Resulting Linkage |

| Polyamide | Diacyl Chloride | Amide |

| Polyurea | Diisocyanate | Urea |

| Polyimide | Dianhydride | Imide |

It is important to note that this table represents theoretical possibilities based on the known reactivity of primary amines. The actual feasibility and the properties of the resulting polymers would require experimental investigation.

Influence of Cyclopropane Ring and Benzyl Moiety on Material Properties

While no polymers containing this compound have been documented, the influence of the cyclopropane ring and the benzyl moiety on the properties of other polymeric materials has been studied. These studies can provide insights into the potential effects these groups might impart if this compound were to be used as a monomer.

The incorporation of rigid ring structures, such as cyclopropane, into a polymer backbone can significantly affect the material's bulk properties. Research has shown that including cyclopropane units can disrupt the crystallinity of polyesters, leading to more amorphous materials. rsc.org This reduction in crystallinity generally results in a decrease in the ultimate tensile strength and Young's modulus of the polymer. rsc.org The stereochemistry of the cyclopropane ring (cis vs. trans) can also play a role in the thermomechanical properties, although its influence may be minimal at low incorporation ratios. rsc.org In some cases, polymers with cyclopropane moieties in the backbone are amorphous, which contrasts with comparable polymers that are semi-crystalline. rsc.orgnih.gov

The benzyl moiety, when incorporated into a polymer, can also significantly influence its properties. The bulky and rigid nature of the benzyl group can inhibit polymer chain packing and affect the crosslinking process in certain systems. ku.edu In some block copolymers, the presence of benzyl groups in the hydrophobic core is thought to contribute to the rigidity of the core through hydrophobic and π-π stacking interactions. ku.edu Furthermore, the position of the benzyl group on a monomer unit can alter the electronic structure of the resulting polymer, leading to different optical and electrochemical behaviors, such as in multichromic polymers. researchgate.netfrontiersin.org

Table 2: Predicted Influence of Structural Moieties on Polymer Properties

| Structural Moiety | Potential Influence on Polymer Properties |

| Cyclopropane Ring | Decreased crystallinity, reduced tensile strength and modulus, potential for amorphous character. rsc.orgnih.gov |

| Benzyl Moiety | Increased rigidity, inhibition of chain packing, altered electronic and optical properties. ku.eduresearchgate.netfrontiersin.org |

Utilization in Mechanistic Probe Design and Fundamental Chemical Exploration

A comprehensive search of the scientific literature reveals no specific instances of this compound being utilized as a mechanistic probe for fundamental chemical exploration. However, the broader class of cyclopropylamines has been employed effectively for such purposes, particularly in the study of enzyme mechanisms.

Cyclopropylamines are known to be mechanism-based inhibitors for certain enzymes, such as monoamine oxidases (MAOs) and cytochrome P450s. ku.eduresearchgate.netfrontiersin.org Their inhibitory action often involves the enzyme-catalyzed opening of the strained cyclopropane ring, which leads to the formation of a reactive species that can covalently modify and inactivate the enzyme. frontiersin.org This property makes them valuable tools for probing the active sites and catalytic mechanisms of these enzymes. For example, N-benzylcyclopropylamines have been used to study the oxidative N-dealkylation reactions catalyzed by cytochrome P450 enzymes. ku.edu

The strategic placement of a cyclopropane ring in a molecule can serve as a "radical clock" to investigate radical-based reaction mechanisms. The rapid, well-characterized ring-opening of a cyclopropylmethyl radical can be used to determine the rates of other competing reactions. This approach has been used to study the mechanisms of various enzymatic and chemical reactions.

While this compound itself has not been documented in this context, its structural features are consistent with those of other cyclopropylamines that have been successfully used as mechanistic probes. Future research could explore its potential in elucidating reaction pathways in organic synthesis or biocatalysis.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 2-Benzylcyclopropan-1-amine, and how should conflicting data be resolved?

- Methodology : Use a combination of -NMR and -NMR to identify cyclopropane ring protons (δ ~0.5–1.5 ppm) and benzyl aromatic protons (δ ~7.0–7.5 ppm). Discrepancies in coupling constants or chemical shifts may arise from ring strain or steric effects; compare with structurally similar compounds like 1-(2-Bromo-4-chlorophenyl)cyclopropylamine (PubChem data) . Mass spectrometry (HRMS) validates molecular weight, while IR confirms the primary amine (–NH) stretch (~3350 cm). Resolve contradictions by repeating experiments under anhydrous conditions to exclude hydrolysis artifacts .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodology : Conduct accelerated stability studies:

- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours, monitoring degradation via HPLC. Cyclopropane rings are prone to ring-opening under high heat; observe for byproducts like benzyl alcohols or alkenes .

- pH stability : Test in buffers (pH 1–12) for 24 hours. Primary amines may form salts in acidic conditions (e.g., hydrochloride salts as in 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride) or oxidize in basic media .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound, and how can stereochemical outcomes be optimized?

- Methodology :

- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in cyclopropanation reactions (e.g., Simmons–Smith conditions). Monitor enantiomeric excess (ee) via chiral HPLC or -NMR with chiral shift reagents .

- Computational modeling : Employ DFT calculations (e.g., Gaussian 16) to predict transition-state energies for competing stereochemical pathways. Compare with experimental outcomes from analogues like [1,1':3',1''-Terphenyl]-2'-amine, where steric bulk influences stereoselectivity .

Q. How can researchers address contradictory bioactivity data for this compound in in vitro vs. in vivo models?

- Methodology :

- Metabolic profiling : Use LC-MS/MS to identify metabolites (e.g., N-debenzylated products) that may exhibit off-target effects in in vivo systems. Reference protocols from benzophenone and bisphenol A studies, where metabolite interference is common .

- Dose-response recalibration : Account for differences in bioavailability by adjusting concentrations based on logP (calculated XlogP ~2.2 for similar amines ). Validate using pharmacokinetic models derived from cyclopropane-containing drugs .

Q. What retrosynthetic approaches are feasible for this compound, and how can yield limitations be mitigated?

- Methodology :

- Retrosynthetic disconnection : Target the cyclopropane ring via [2+1] cycloaddition (e.g., using CHI/Zn-EtO) or transition-metal catalysis (Pd/Cu systems as in Pd-catalyzed allyl amine reactions ).

- Yield optimization : Replace traditional solvents with ionic liquids to stabilize reactive intermediates. For example, 1-Cyclopropyl-2-methylpropan-1-amine synthesis achieved 85% yield using AI-driven solvent selection (PubChem’s retrosynthesis tool ).

Methodological Challenges and Solutions

Q. How should researchers handle air-sensitive properties of this compound during synthetic steps?

- Protocol : Conduct reactions under inert atmosphere (N/Ar) using Schlenk lines. Store the compound as a hydrochloride salt (analogous to 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride ), which reduces oxidation risks. Characterize purity via Karl Fischer titration to ensure <0.1% water content .

Q. What analytical workflows resolve discrepancies in reported LogD values for cyclopropylamine derivatives?

- Protocol :

- Experimental LogD : Measure via shake-flask method (octanol/water partitioning) at pH 7.4. Compare with computational predictions (e.g., MarvinSketch). Discrepancies may arise from underestimated van der Waals interactions in cyclopropane rings; refine models using X-ray crystallography data from analogues like 2-(2-chlorophenyl)cyclobutan-1-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.